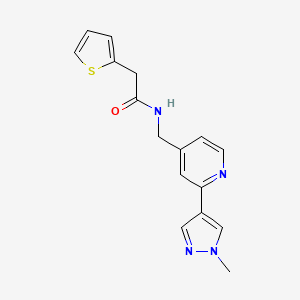

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-[[2-(1-methylpyrazol-4-yl)pyridin-4-yl]methyl]-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4OS/c1-20-11-13(10-19-20)15-7-12(4-5-17-15)9-18-16(21)8-14-3-2-6-22-14/h2-7,10-11H,8-9H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYFWQTZCWKGEPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=NC=CC(=C2)CNC(=O)CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(thiophen-2-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Pyridine ring synthesis: This can be synthesized via various methods, including the Hantzsch pyridine synthesis.

Coupling reactions: The pyrazole and pyridine rings can be coupled using a suitable linker, often involving a halogenated intermediate and a base.

Thiophene incorporation: The thiophene moiety can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene moiety.

Reduction: Reduction reactions can occur at various sites, potentially altering the electronic properties of the compound.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the functional groups attached to the core structure.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, hydrogen peroxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenated compounds, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that derivatives of this compound exhibit promising antitumor activity. For instance, compounds containing the pyrazole and pyridine structures have shown efficacy against various cancer cell lines. A study highlighted that certain thienyl-pyridyl acetamides demonstrated significant cytotoxic effects on cancer cells, suggesting that the incorporation of these groups may enhance the pharmacological profile of antitumor agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Research indicates that thienyl-pyridyl derivatives possess antibacterial and antifungal activities. For example, a series of synthesized compounds were tested against fungal strains like Fusarium oxysporum, showing effective inhibition rates . The structure-activity relationship (SAR) studies suggest that modifications to the thiophene and pyridine rings can lead to enhanced biological activity.

Enzyme Inhibition

Another area of interest is the inhibition of specific enzymes linked to diseases such as diabetes and hypertension. Some derivatives have been identified as non-covalent inhibitors targeting key enzymes involved in metabolic pathways. These findings open avenues for developing therapeutic agents aimed at managing chronic diseases .

Insecticidal Activity

The compound has been investigated for its potential as an insecticide. A study reported that certain thienylpyridyl acetamides exhibited high insecticidal activity against pests such as Plutella xylostella (diamondback moth) and Mythimna separata (oriental armyworm). At a concentration of 200 mg/L, one derivative achieved a 100% mortality rate against these pests, highlighting its potential as a biopesticide .

Herbicide Development

Research into the herbicidal properties of similar compounds suggests that modifications to the acetamide structure can yield effective herbicides. The incorporation of thiophene and pyridine moieties may enhance selectivity towards specific plant species while minimizing environmental impact.

Photovoltaic Materials

In material science, compounds with similar structures have been explored for their use in organic photovoltaic devices. Their electronic properties make them suitable candidates for light-harvesting applications. The integration of pyrazole and thiophene units can improve charge transport efficiency in organic solar cells.

Sensors

The unique chemical properties of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(thiophen-2-yl)acetamide also lend themselves to applications in sensor technology. Research suggests that modifications to the thiophene ring can enhance the sensitivity of sensors used for detecting environmental pollutants or biological markers.

Mechanism of Action

The mechanism of action for such compounds typically involves interaction with specific molecular targets, such as enzymes or receptors. The pyrazole and pyridine moieties can interact with active sites through hydrogen bonding, π-π stacking, or hydrophobic interactions, while the thiophene ring can modulate the electronic properties of the compound.

Comparison with Similar Compounds

Compound B3 ():

N-(4-Fluorobenzyl)-2-(5-(1-methyl-1H-pyrazol-4-yl)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)-N-((S)-quinuclidin-3-yl)acetamide shares the 1-methylpyrazole-pyridine core but incorporates a fluorobenzyl group and a spirocyclic oxazolidinone system.

Zamaporvintum ():

2-{5-Methyl-4-[2-(trifluoromethyl)pyridin-4-yl]-1H-imidazol-1-yl}-N-[5-(pyrazin-2-yl)pyridin-2-yl]acetamide replaces the pyrazole with an imidazole ring and introduces a trifluoromethyl-pyridine group. The trifluoromethyl group improves membrane permeability, while the pyrazine ring may enhance π-π stacking in enzymatic binding pockets .

Table 1: Structural and Functional Comparisons

Thiophene-Containing Acetamides

2-(5-Chloro-2-Fluorophenyl)-N-(3-Methylpyridin-4-yl)-5-(Thiophen-3-yl)Pyrimidin-4-Amine ():

This pyrimidine-thiophene hybrid shares the thiophene moiety but replaces the acetamide with an amine linkage.

N-(4-Methylpyridin-2-yl)Thiophene-2-Carboxamide Analogues ():

These compounds feature a thiophene-carboxamide scaffold directly linked to pyridine. The absence of a pyrazole ring simplifies the structure but may reduce selectivity for complex targets like kinases. The 4-methylpyridine group improves pharmacokinetic properties in some analogues .

Table 2: Thiophene-Based Comparisons

Biological Activity

N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(thiophen-2-yl)acetamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

The compound features a pyrazole ring, a pyridine moiety, and a thiophene group, which are known to contribute to various biological activities. The synthesis typically involves multi-step organic reactions, starting with the preparation of the pyrazole and pyridine intermediates followed by coupling reactions to form the final product.

Synthetic Route

- Preparation of Pyrazole Intermediate : This can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

- Preparation of Pyridine Intermediate : The pyridine ring can be synthesized via the Hantzsch synthesis.

- Coupling Reaction : The pyrazole and pyridine intermediates are coupled using palladium-catalyzed cross-coupling reactions.

Anticancer Activity

Research indicates that compounds containing pyrazole and pyridine rings exhibit significant anticancer properties. For instance, derivatives similar to N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(thiophen-2-yl)acetamide have shown inhibitory effects on various cancer cell lines. A study demonstrated that certain pyrazole derivatives inhibited tumor growth by inducing apoptosis in cancer cells .

Anti-inflammatory Effects

Pyrazole derivatives are reported to possess anti-inflammatory properties. For example, compounds with similar structures have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. In vitro studies indicated that some derivatives could reduce inflammation comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has also been investigated. Pyrazole derivatives have demonstrated activity against various bacterial strains, including E. coli and S. aureus. The presence of specific substituents in the structure significantly enhances their antimicrobial efficacy .

The biological activities of N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(thiophen-2-yl)acetamide can be attributed to several mechanisms:

- Enzyme Inhibition : Many pyrazole derivatives act as inhibitors for enzymes involved in cancer progression and inflammation.

- Cytokine Modulation : They can modulate the production of cytokines that play critical roles in inflammatory responses.

- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells, leading to reduced proliferation.

Case Studies

Several studies have highlighted the effectiveness of pyrazole-containing compounds:

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for synthesizing N-((2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl)methyl)-2-(thiophen-2-yl)acetamide, and how is structural characterization performed?

- Methodological Answer : Synthesis typically involves coupling pyrazole and pyridine moieties via alkylation or condensation reactions. For example, chloroacetamide intermediates (e.g., 2-chloro-N-(pyrazol-4-yl)acetamide derivatives) are reacted with thiophene-containing precursors under basic conditions . Structural confirmation is achieved through 1H NMR (to verify proton environments), IR spectroscopy (to identify functional groups like amide C=O stretches), LC-MS (for molecular weight validation), and elemental analysis (to confirm purity and stoichiometry) .

Q. What structural features of this compound influence its reactivity in downstream modifications?

- Methodological Answer : The pyrazole ring (1-methyl substitution) and thiophene moiety are critical. The pyrazole’s electron-withdrawing nature enhances electrophilic substitution reactivity, while the thiophene’s sulfur atom can participate in π-π stacking or metal coordination. Steric hindrance from the pyridin-4-ylmethyl group may slow nucleophilic attacks at the acetamide carbonyl .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of structurally similar acetamide derivatives?

- Methodological Answer : Cross-validate computational predictions with experimental assays. For example:

- Use PASS software to predict biological targets (e.g., antimicrobial or kinase inhibition) .

- Perform molecular docking to assess binding affinity variations caused by substituents (e.g., thiophene vs. phenyl groups) .

- Conduct dose-response experiments to compare IC50 values under standardized conditions (e.g., pH, solvent) .

Q. What strategies optimize synthetic yields of this compound when scaling up?

- Methodological Answer :

- Stoichiometric adjustments : Use a 2.6–2.8-fold molar excess of sodium methylate to drive alkylation reactions .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

- Purification : Employ column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from methanol/acetone mixtures .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

- Methodological Answer :

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF3) on the pyridine ring to improve metabolic stability .

- Bioisosteric replacement : Replace thiophene with furan or pyrrole to modulate lipophilicity .

- Crystallography : Analyze hydrogen-bonding patterns (e.g., N–H⋯N interactions) to identify key binding motifs .

Q. What experimental approaches address solubility limitations in biological assays?

- Methodological Answer :

- Co-solvent systems : Use DMSO-water mixtures (≤5% DMSO) to maintain compound stability .

- Salt formation : Convert the free base to a hydrochloride salt to enhance aqueous solubility .

- Nanoformulation : Encapsulate the compound in liposomes or polymeric nanoparticles .

Q. How can computational methods accelerate reaction pathway discovery for novel derivatives?

- Methodological Answer :

- Quantum chemical calculations : Use DFT to model transition states and identify low-energy pathways .

- Machine learning : Train models on reaction databases to predict feasible synthetic routes .

- In silico screening : Virtual libraries of pyrazole-thiophene hybrids can prioritize candidates with optimal ADMET profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.